3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(2-bromophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-14-6-2-1-5-13(14)15(19)18-9-12(10-18)20-11-4-3-7-17-8-11/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLINRQZIDGSYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the bromobenzoyl group. One common method involves the reaction of 2-bromobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(2-bromobenzoyl)azetidine. This intermediate is then reacted with 3-hydroxypyridine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromobenzoyl group or other functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The azetidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications and Gaps
While the provided evidence lacks direct biological or crystallographic data for the target compound, structural comparisons suggest:
- Bioactivity Potential: The bromobenzoyl group may confer electrophilic reactivity, useful in covalent inhibitor design.
- Synthetic Complexity : The azetidine ring’s strain necessitates careful optimization of reaction conditions to avoid ring-opening side reactions .
Further studies should prioritize crystallographic analysis (using tools like SHELX ) and pharmacological profiling to validate these hypotheses.
Biological Activity
The compound 3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyridine ring substituted with an azetidine moiety and a bromobenzoyl group. The compound's unique features contribute to its biological activity, which is primarily attributed to the interactions facilitated by the azetidine and pyridine rings.
Chemical Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN2O2 |
| Molecular Weight | 336.19 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to involve its interaction with specific biological targets. The azetidine ring's structural strain may enhance its reactivity, allowing it to participate in various biochemical pathways. Research indicates potential activities against certain cancer cell lines and microbial pathogens, though detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, azetidine derivatives have been reported to inhibit cell proliferation in various cancer types, including breast and colon cancers. The bromobenzoyl group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
Antimicrobial Properties
Research suggests that related compounds demonstrate antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of azetidine derivatives in inhibiting the growth of MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications could enhance potency.
- Antimicrobial Evaluation : Another investigation tested several pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogen substitutions exhibited increased antibacterial activity compared to their unsubstituted counterparts.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromobenzoylation : The introduction of the bromobenzoyl group is generally performed using acylation reactions.
- Pyridine Coupling : Finally, the compound is linked to the pyridine moiety through etherification or similar methods.
Research Applications
The compound serves as a valuable building block for further drug development and can be utilized in:
- Pharmacological Studies : Investigating its potential as an anticancer or antimicrobial agent.
- Chemical Biology : Exploring its interactions with biological macromolecules.
- Material Science : Evaluating its properties for use in advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
